molecular formula C11H16Cl2FN B3085840 Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride CAS No. 1158336-97-0

Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride

Cat. No. B3085840
CAS RN: 1158336-97-0
M. Wt: 252.15 g/mol
InChI Key: JQPHMUSRDJSYPZ-UHFFFAOYSA-N
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Description

“Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” is a chemical compound . It is often used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . One of the commonly used reactions in the synthesis of aryl halides like this compound is the Sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a butyl group, a 2-chloro-6-fluorophenyl group, a methylamine group, and a hydrochloride group . The presence of these groups contributes to the unique properties of this compound.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Sandmeyer-related transformations, which are used for the construction of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-selenium, carbon-boron bond formation . Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Synthesis and Material Science Applications

  • Chemical Synthesis : Research into related compounds demonstrates the importance of chloro- and fluoro- phenyl methylamines in the synthesis of complex molecules. For instance, the synthesis of 9‐[(2‐chloro‐6‐fluorophenyl) [14C]methyl]‐9H‐purine‐6‐amine (arprinocid), a coccidiostat candidate, illustrates the role of similar compounds in creating biologically active molecules with specific isotopic labeling, essential for drug development and metabolic studies (Ellsworth, Meriwether, & Mertel, 1989).

  • Material Science : The utility of amine-based compounds in material science, particularly in the development of polymer and solar cell technologies, is highlighted by the application of [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester as an acceptor and cathode interfacial material in polymer solar cells. This research demonstrates how modifications of phenyl methylamine structures can significantly impact the efficiency and performance of organic electronic devices (Lv, Lei, Zhu, Hirai, & Chen, 2014).

  • Green Chemistry : Advances in green chemistry are also facilitated by the exploration of amine hydrochlorides in the synthesis of amides. A method for synthesizing a wide variety of amides through the amidation of methylarenes with amine hydrochloride salts over magnetic CoFe2O4 nanoparticles as a recyclable nanocatalyst showcases the environmental and economic benefits of utilizing amine-based methodologies in chemical synthesis (Eidi & Kassaee, 2016).

Mechanism of Action

The mechanism of action of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” in chemical reactions often involves the formation of diazonium salts, which are used for the construction of various bonds .

Future Directions

The future directions in the research and application of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” could involve the development of new and efficient protocols for Sandmeyer reaction . This could lead to the construction of a variety of new compounds with potential applications in various fields.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN.ClH/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPHMUSRDJSYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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